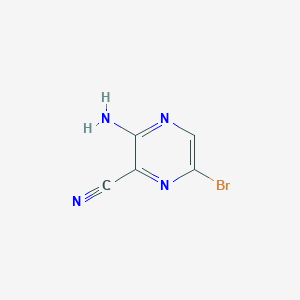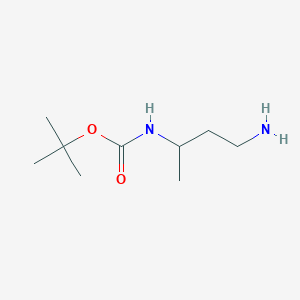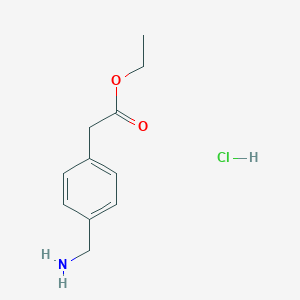
4,5-Dichloropyridin-2-amine
Vue d'ensemble
Description
4,5-Dichloropyridin-2-amine is a chemical compound with the molecular formula C5H4Cl2N2 . It’s an important intermediate in various chemical reactions .
Synthesis Analysis
The synthesis of 4,5-Dichloropyridin-2-amine involves several steps. One of the synthesis routes includes oxidation of 2,6-dichloropyridine, followed by nitration and reduction. Another method involves the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines .
Molecular Structure Analysis
The molecular weight of 4,5-Dichloropyridin-2-amine is 163.00 g/mol . The InChIKey of the compound is CRRAQLWJVYODCL-UHFFFAOYSA-N . The compound has a topological polar surface area of 38.9 Ų .
Chemical Reactions Analysis
4,5-Dichloropyridin-2-amine can undergo various chemical reactions. For instance, it can participate in aromatic nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
4,5-Dichloropyridin-2-amine has a molecular weight of 163.00 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass of the compound is 161.9751535 g/mol .
Applications De Recherche Scientifique
Catalysis and Chemical Synthesis
4,5-Dichloropyridin-2-amine has been extensively used in chemical synthesis, particularly in catalyzed amination reactions. For instance, Ji, Li, and Bunnelle (2003) demonstrated its use in selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex, achieving high yields and chemoselectivity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003). Similarly, Williams (2013) described a highly regioselective Buchwald–Hartwig amination process using this compound, enabling the synthesis of 4-chloro-N-phenylpyridin-2-amines and subsequent exploration of chemical space (E. Williams, 2013).
Macrocyclic and Polyamine Chemistry
Averin et al. (2005) explored the palladium-catalyzed amination of dichloropyridines including 4,5-Dichloropyridin-2-amine for the formation of new families of pyridine-containing macrocycles. They studied how the yield depended on various factors like the nature of the halogen atom and the length of the polyamine chain (A. Averin et al., 2005).
Energetic Material Synthesis
Zhou et al. (2017) used 4,5-Dichloropyridin-2-amine in synthesizing a novel thermally stable energetic material, showcasing its potential in the field of energetic materials and explosives (Jiufu Zhou, Congming Ma, Zu-liang Liu, & Qizheng Yao, 2017).
Antibacterial Agent Synthesis
Etemadi et al. (2016) investigated the antibacterial potential of derivatives synthesized from 4,5-Dichloropyridin-2-amine, suggesting its applicability in developing new antibacterial agents (Y. Etemadi, A. Shiri, H. Eshghi, M. Akbarzadeh, Kayvan Saadat, S. Mozafari, H. Beyzaei, & Mohammadreza Moghaddam‐manesh, 2016).
Photoassisted Oxygenation Catalyst
Yamaguchi et al. (2004) discussed the role of 4,5-Dichloropyridin-2-amine in the photoassisted oxygenation of alkanes catalyzed by ruthenium complexes, highlighting its potential in catalytic processes under visible light irradiation (M. Yamaguchi, T. Kumano, D. Masui, & T. Yamagishi, 2004).
Safety and Hazards
Orientations Futures
While the future directions for 4,5-Dichloropyridin-2-amine are not explicitly mentioned in the search results, the compound’s diverse functional groups make it an important structural motif in numerous bioactive molecules . This suggests that it could have potential applications in the development of new pharmaceuticals and other chemical products.
Propriétés
IUPAC Name |
4,5-dichloropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-3-1-5(8)9-2-4(3)7/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRAQLWJVYODCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444624 | |
| Record name | 4,5-dichloropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloropyridin-2-amine | |
CAS RN |
188577-68-6 | |
| Record name | 4,5-dichloropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dichloropyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B112138.png)
![2-(8-(tert-Butoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B112140.png)